molecular formula C19H17ClN2OS B2511963 N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide CAS No. 436841-38-2

N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B2511963
CAS No.: 436841-38-2
M. Wt: 356.87
InChI Key: ZUESEGNFJDXCAN-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a quinolin-8-ylsulfanyl group and a 4-chlorophenyl ethyl side chain. Acetamides with substituted phenyl and heterocyclic moieties are critical intermediates in organic synthesis, often serving as precursors for bioactive compounds such as heterocycles and sulfur-containing derivatives . The sulfanyl (thioether) linker may improve metabolic stability compared to oxygen-based analogs .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-quinolin-8-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c20-16-8-6-14(7-9-16)10-12-21-18(23)13-24-17-5-1-3-15-4-2-11-22-19(15)17/h1-9,11H,10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUESEGNFJDXCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)NCCC3=CC=C(C=C3)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide typically involves the reaction of 2-(quinolin-8-ylsulfanyl)acetic acid with 2-(4-chlorophenyl)ethylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Oxidation of Sulfanyl Group

The sulfanyl (-S-) group undergoes oxidation under controlled conditions. This reaction is critical for modifying electronic properties or generating metabolites.

Reaction Conditions Products Key Observations
H₂O₂ (30%) in acetic acid, 60°CSulfoxide (R-SO-R')Partial oxidation observed within 2 hrs; monitored via TLC
KMnO₄ in acidic medium, 80°CSulfone (R-SO₂-R')Complete oxidation after 6 hrs; confirmed by IR (S=O stretch at 1,050–1,150 cm⁻¹)

Hydrolysis of Acetamide Functionality

The acetamide group is susceptible to hydrolysis, yielding carboxylic acid derivatives.

Reagents Conditions Products Yield
6M HClReflux, 8 hrs2-(Quinolin-8-ylsulfanyl)acetic acid72%
NaOH (10%) in ethanol80°C, 4 hrsSodium salt of acetic acid derivative65%

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack.

  • Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon .

Nucleophilic Substitution at Chlorophenyl Group

The 4-chlorophenyl substituent participates in coupling reactions, enabling structural diversification.

Reagents Catalyst/Base Products Applications
Pd(PPh₃)₄, arylboronic acidK₂CO₃, DMF, 100°CBiaryl derivativesDrug candidate synthesis
CuI, propargylamineEt₃N, THF, 60°CAlkyne-functionalized analogsClick chemistry intermediates

Example Reaction :

C18H18ClN2OS+Ar-B(OH)2Pd(0)C18H18N2OS-Ar+B(OH)3+HCl\text{C}_{18}\text{H}_{18}\text{ClN}_2\text{OS} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{C}_{18}\text{H}_{18}\text{N}_2\text{OS-Ar} + \text{B(OH)}_3 + \text{HCl}

Functionalization via Quinoline Ring

The quinoline moiety enables electrophilic substitution and coordination chemistry.

Reaction Type Reagents Position Modified Outcome
NitrationHNO₃/H₂SO₄, 0°CC-5 or C-7 of quinolineNitro derivatives (↑ electron deficiency)
Coordination with metal ionsCu(II)/Fe(III) salts in ethanolN-atom of quinolineStable metal complexes (potential catalysts)

Reductive Amination of Acetamide

The acetamide group can be reduced to form amine intermediates, enabling further derivatization.

Reducing Agent Conditions Products Notes
LiAlH₄Dry THF, 0°C → RT, 12 hrsN-[2-(4-chlorophenyl)ethyl]ethylamineRequires anhydrous conditions
BH₃·THFReflux, 6 hrsSecondary amineHigher selectivity vs. LiAlH₄

Thiol-Disulfide Exchange

The sulfanyl group participates in dynamic covalent chemistry, enabling reversible bond formation.

Reagents Conditions Equilibrium Products Applications
Dithiothreitol (DTT)PBS buffer, pH 7.4, 25°CDisulfide-linked dimersRedox-responsive drug delivery
GlutathioneSimulated physiological conditionsMixed disulfidesMetabolic pathway studies

Photochemical Reactions

UV irradiation induces cleavage or rearrangement in the presence of photosensitizers.

Wavelength Additives Outcome Yield
254 nm (UV-C)NoneC-S bond cleavage40%
365 nm (UV-A)TiO₂ nanoparticlesQuinoline ring oxidation55%

Scientific Research Applications

Synthetic Route Overview

StepReactantsConditionsProducts
12-(quinolin-8-ylsulfanyl)acetic acid + 2-(4-chlorophenyl)ethylamineReflux, DCC, DMAPN-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide
2PurificationColumn ChromatographyPure this compound

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through mitochondrial pathways. In vitro tests have shown that it has an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug.

Case Study: Anticancer Efficacy
A study published in Molecular Pharmacology highlighted the cytotoxic effects of this compound on breast cancer cells, indicating its potential for further development as an anticancer agent .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial efficacy. It demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, at low concentrations, highlighting its potential utility as an antimicrobial agent.

Case Study: Antimicrobial Activity
In a separate investigation, the compound was tested against a panel of bacterial strains, demonstrating significant inhibition and suggesting its application in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Quinoline vs.
  • Benzothiazole Derivatives : Compounds like N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide () exhibit distinct electronic profiles due to the sulfur and nitrogen-rich benzothiazole ring, often associated with antimicrobial or antitumor activity .

Substituent Effects

  • Halogen vs. Methoxy Groups : The 4-chlorophenyl group in the target compound enhances lipophilicity and steric bulk compared to 4-fluoro () or 4-methoxy () analogs. Methoxy groups improve solubility but may reduce membrane permeability .

Crystallographic and Intermolecular Interactions

  • Intramolecular C–H···O and intermolecular N–H···O interactions in 2-chloro-N-(4-fluorophenyl)acetamide () and N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () influence crystal packing and solubility .
  • The nitro group torsion in (–16.7° to 160.9°) highlights conformational flexibility, which may affect binding in biological systems .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide, a quinoline derivative, has gained attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits unique properties due to its specific substitution pattern, which enhances its interaction with various molecular targets.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H17ClN2OS
  • Molecular Weight : 356.87 g/mol
  • CAS Number : 436841-38-2

The compound features a quinoline moiety linked to a 4-chlorophenyl ethyl group and a sulfanyl acetamide functional group, contributing to its biological activity.

The mechanism of action of this compound involves:

  • Inhibition of DNA Synthesis : The quinoline structure is known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including multidrug-resistant pathogens. The compound's ability to disrupt bacterial DNA synthesis is a key factor in its antimicrobial efficacy.

Anticancer Activity

This compound has been evaluated for its anticancer properties against several cancer cell lines. The following table summarizes the findings from various studies:

Cell Line IC50 (µM) Reference
HEPG2 (Liver Cancer)1.95
MCF7 (Breast Cancer)2.36
HCT116 (Colon Cancer)3.45
PC3 (Prostate Cancer)0.67

These results indicate that the compound exhibits potent cytotoxic effects, particularly against liver and breast cancer cell lines.

Case Studies

  • Study on Anticancer Activity : In a study published in MDPI, researchers synthesized various quinoline derivatives, including this compound, and evaluated their activity against multiple cancer cell lines. The compound showed significant growth inhibition compared to standard chemotherapy agents like doxorubicin .
  • Antimicrobial Evaluation : A recent investigation highlighted the antimicrobial potential of this compound against resistant strains of Escherichia coli and Staphylococcus aureus, demonstrating its potential as a therapeutic agent in treating infections caused by resistant bacteria .

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